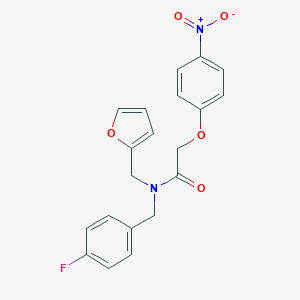
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, which are involved in cell proliferation and inflammation. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in cell proliferation and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide in lab experiments is its potential pharmacological properties. It has been shown to possess anticancer, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its therapeutic use.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the toxicity of this compound needs to be further evaluated to determine its safety for therapeutic use.
Métodos De Síntesis
Several methods have been reported for the synthesis of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide. One of the most commonly used methods involves the condensation of 5-chloro-2-ethoxycarbonyl-4-methylpyrimidine with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide in the presence of a base, followed by the reaction with ethylsulfonyl chloride.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied for its potential pharmacological properties. It has been reported to possess anticancer, anti-inflammatory, and antiviral activities. Additionally, it has been shown to inhibit the activity of certain enzymes such as CDK9 and JAK2, which are involved in cell proliferation and inflammation.
Propiedades
Fórmula molecular |
C16H15ClN4O3S2 |
|---|---|
Peso molecular |
410.9 g/mol |
Nombre IUPAC |
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H15ClN4O3S2/c1-2-26(23,24)16-19-8-11(17)13(20-16)14(22)21-15-10(7-18)9-5-3-4-6-12(9)25-15/h8H,2-6H2,1H3,(H,21,22) |
Clave InChI |
VKYVGYPODMBPFY-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)Cl |
SMILES canónico |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide](/img/structure/B254434.png)
![Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B254435.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B254439.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)
![6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B254445.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B254446.png)
![5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254447.png)


![2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B254454.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254455.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254456.png)
![N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B254462.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B254467.png)